Welcome to the BenchChem Online Store!
molecular formula C19H17NO B1607064 1,1-Diphenyl-2-pyridin-4-ylethanol CAS No. 3197-49-7

1,1-Diphenyl-2-pyridin-4-ylethanol

Cat. No. B1607064
M. Wt: 275.3 g/mol
InChI Key: APMOETXMGRRPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04632925

Procedure details

A flame-dried, 12-L flask equipped with a mechanical stirrer, thermometer, and dropping funnel was charged under argon with 252.5 g of 4-picoline and 2.50 L of tetrahydrofuran. The solution was cooled in an ice bath to below 20° and maintained at 15°-20° during the addition over 15 minutes, of 1.315 L of 1.85M phenyllithium in 70:30 cyclohexane:ether solution. The mixture was stirred at 15°-20° for 30 minutes and then cooled to -5°-0° in an acetone-ice bath. The temperature was maintained in this range during the rapid addition of a solution of 494.2 g of benzophenone in 1.50 L tetrahydrofuran. A bright blue color persisted after the addition of just a little of the benzophenone solution. The cooling bath was removed and the mixture was stirred at ambient temperature for 3 hours. To the flask was added 1.0 L of deionized water and 2.0 L of tetrahydrofuran. The mixture was warm gently on a steam bath to dissolve all the solids. The aqueous phase was separated and extracted with 2.0 L of tetrahydrofuran. The combined organic solutions were dried over sodium sulfate and stripped of solvent on a rotary evaporator at 45°. The resulting solid was triturated at reflux with 1.60 L of hexanes. The suspension was stored at 4° overnight and filtered. The solids were washed with a total of 1.0 L of boiling point 35°-60° petroleum ether and dried in a forced air oven at 75° to give 699.6 g (94% yield) of alpha,alpha-diphenyl-4-pyridineethanol as a pale-yellow solid, mp 154°-155°.
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
252.5 g
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
1.315 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
494.2 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.C1([Li])C=CC=CC=1.C1CCCCC1.[C:21]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O1CCCC1.CCOCC>[C:29]1([C:21]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)([OH:28])[CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1

Inputs

Step One
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
252.5 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.315 L
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1
Step Four
Name
Quantity
494.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 15°-20° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice bath to below 20°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5°-0° in an acetone-ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
To the flask was added 1.0 L of deionized water and 2.0 L of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warm gently on a steam bath
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all the solids
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2.0 L of tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
stripped of solvent on a rotary evaporator at 45°
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with 1.60 L of hexanes
WAIT
Type
WAIT
Details
The suspension was stored at 4° overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed with a total of 1.0 L of boiling point 35°-60° petroleum ether
CUSTOM
Type
CUSTOM
Details
dried in a forced air oven at 75°

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1=CC=NC=C1)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 699.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.